D-acid-PEG4-Thalidomide-5-(PEG4-acid)
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Overview
Description
D-acid-PEG4-Thalidomide-5-(PEG4-acid): is a chemical compound that combines thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties, with polyethylene glycol (PEG) spacers. These PEG spacers enhance the solubility and pharmacokinetic properties of the compound . This compound is often used as a PROTAC linker, which can react with two amine-containing moieties in the presence of activators like EDC or HATU .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-acid-PEG4-Thalidomide-5-(PEG4-acid) involves the coupling of thalidomide with PEG spacers. The reaction typically requires the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . These activators facilitate the formation of amide bonds between the carboxyl groups of the PEG spacers and the amine groups of thalidomide.
Industrial Production Methods: The industrial production of D-acid-PEG4-Thalidomide-5-(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: D-acid-PEG4-Thalidomide-5-(PEG4-acid) primarily undergoes substitution reactions, where the PEG spacers react with amine-containing moieties. The compound can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the PEG spacers and thalidomide .
Common Reagents and Conditions:
Substitution Reactions: EDC or HATU as activators.
Oxidation Reactions: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various PEGylated derivatives of thalidomide, which exhibit enhanced solubility and pharmacokinetic properties .
Scientific Research Applications
Chemistry: In chemistry, D-acid-PEG4-Thalidomide-5-(PEG4-acid) is used as a PROTAC linker, facilitating the targeted degradation of specific proteins. This application is crucial in the development of novel therapeutic agents .
Biology: In biological research, the compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .
Medicine: Medically, D-acid-PEG4-Thalidomide-5-(PEG4-acid) is explored for its potential in targeted drug delivery systems. The PEG spacers improve the solubility and bioavailability of thalidomide, making it more effective in treating certain conditions .
Industry: Industrially, the compound is used in the production of advanced pharmaceuticals and bioconjugates. Its unique properties make it valuable in the formulation of drugs with improved efficacy and safety profiles.
Mechanism of Action
D-acid-PEG4-Thalidomide-5-(PEG4-acid) exerts its effects through the targeted degradation of specific proteins. The thalidomide component binds to the protein of interest, while the PEG spacers facilitate the conjugation with other molecules. This interaction leads to the ubiquitination and subsequent degradation of the target protein, thereby modulating its activity within the cell .
Comparison with Similar Compounds
- D-acid-PEG4-Thalidomide-5-(PEG4-amine)
- D-acid-PEG4-Thalidomide-5-(PEG4-alcohol)
- D-acid-PEG4-Thalidomide-5-(PEG4-ester)
Uniqueness: D-acid-PEG4-Thalidomide-5-(PEG4-acid) stands out due to its specific combination of thalidomide and PEG spacers, which enhance its solubility and pharmacokinetic properties. This unique structure makes it particularly effective as a PROTAC linker and in targeted drug delivery systems .
Properties
Molecular Formula |
C35H50N2O17 |
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Molecular Weight |
770.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3-dioxoisoindol-2-yl]-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C35H50N2O17/c38-29-5-4-27(34(44)36(29)8-11-48-14-17-51-20-18-49-15-12-46-9-6-30(39)40)37-33(43)26-2-1-3-28(32(26)35(37)45)54-25-24-53-23-22-52-21-19-50-16-13-47-10-7-31(41)42/h1-3,27H,4-25H2,(H,39,40)(H,41,42) |
InChI Key |
ZTCBERMHOZZCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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